An In-depth Technical Guide to 4-Ethoxyquinazoline-6-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Ethoxyquinazoline-6-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-ethoxyquinazoline-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide outlines a logical synthetic pathway based on established quinazoline chemistry, predicts its key physicochemical and spectroscopic characteristics, and discusses its potential role in drug discovery, particularly in the development of kinase inhibitors. This document is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and related quinazoline derivatives.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of quinazoline are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the quinazoline ring at various positions allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on 4-ethoxyquinazoline-6-carbonitrile, a derivative featuring an ethoxy group at the 4-position and a nitrile group at the 6-position. These functional groups offer potential for specific molecular interactions and further chemical modifications, making it a molecule of interest for drug discovery programs.
Physicochemical Properties
While experimentally determined data for 4-ethoxyquinazoline-6-carbonitrile is limited, its key physicochemical properties can be predicted based on its structure and data from similar compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₉N₃O | [3][4] |
| Molecular Weight | 199.21 g/mol | [3][4] |
| CAS Number | 1818847-80-1 | [3][4] |
| Appearance | Light brown solid | Predicted, based on supplier information.[5] |
| Melting Point | Not available | Experimental determination required. |
| Boiling Point | Not available | Experimental determination required. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Predicted based on the aromatic and ether functionalities. |
| pKa | ~3-4 | Predicted. The quinazoline nitrogen atoms are weakly basic. |
Synthesis and Mechanistic Pathways
A [label="2-Amino-5-cyanobenzoic acid"]; B [label="4-Hydroxyquinazoline-6-carbonitrile"]; C [label="4-Chloroquinazoline-6-carbonitrile"]; D [label="4-Ethoxyquinazoline-6-carbonitrile"];
A -> B [label=" Formamide or\nFormic Acid, Δ "]; B -> C [label=" SOCl₂ or POCl₃, Δ "]; C -> D [label=" NaOEt, EtOH, Δ "]; }
Figure 1: Proposed synthetic pathway for 4-Ethoxyquinazoline-6-carbonitrile.
Step 1: Synthesis of 4-Hydroxyquinazoline-6-carbonitrile (Intermediate B)
This initial step involves the cyclization of an appropriate anthranilic acid derivative.
-
Causality: The reaction of 2-amino-5-cyanobenzoic acid with a source of a single carbon, such as formamide or formic acid, under heating, leads to the formation of the pyrimidinone ring of the quinazoline system. Formamide serves as both a reactant and a solvent in many cases. This is a standard and widely used method for the preparation of 4-hydroxyquinazolines.[2]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-cyanobenzoic acid and an excess of formamide.
-
Heat the mixture to reflux (typically 180-200 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield 4-hydroxyquinazoline-6-carbonitrile.
Step 2: Synthesis of 4-Chloroquinazoline-6-carbonitrile (Intermediate C)
The hydroxyl group at the 4-position is converted to a more reactive chloro group.
-
Causality: The hydroxyl group of a 4-hydroxyquinazoline exists in tautomeric equilibrium with its 4-quinazolone form.[6] Treatment with a strong chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom. This is a crucial step as the chloro group is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[6][7]
Experimental Protocol:
-
To a round-bottom flask containing 4-hydroxyquinazoline-6-carbonitrile, add an excess of thionyl chloride or phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure.
-
The crude 4-chloroquinazoline-6-carbonitrile can often be used in the next step without extensive purification, or it can be purified by recrystallization from a suitable solvent.
Step 3: Synthesis of 4-Ethoxyquinazoline-6-carbonitrile (Final Product D)
The final step is a nucleophilic aromatic substitution to introduce the ethoxy group.
-
Causality: The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. Reaction with sodium ethoxide (NaOEt) in ethanol results in the displacement of the chloride ion by the ethoxide nucleophile, yielding the desired 4-ethoxyquinazoline-6-carbonitrile.[8]
Experimental Protocol:
-
Dissolve 4-chloroquinazoline-6-carbonitrile in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in anhydrous ethanol).
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-ethoxyquinazoline-6-carbonitrile.
Spectroscopic Analysis
While specific spectra for 4-ethoxyquinazoline-6-carbonitrile are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and comparison with related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazoline ring and the ethyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethoxy) | 1.4 - 1.6 | Triplet | ~7 |
| CH₂ (ethoxy) | 4.6 - 4.8 | Quartet | ~7 |
| Aromatic-H | 7.5 - 8.5 | Multiplets/Doublets | - |
| Quinazoline-H (C2) | ~8.7 | Singlet | - |
-
Rationale: The ethyl group will present a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other. The aromatic protons on the benzene ring portion of the quinazoline will appear in the downfield region, with their specific shifts and multiplicities depending on their electronic environment. The proton at the 2-position of the quinazoline ring is typically a singlet in the far downfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethoxy) | ~15 |
| CH₂ (ethoxy) | ~65 |
| Aromatic/Quinazoline Carbons | 110 - 165 |
| Nitrile (CN) | ~118 |
| Carbonyl-like (C4) | ~160 |
-
Rationale: The aliphatic carbons of the ethoxy group will appear in the upfield region. The aromatic and heterocyclic carbons will be in the midfield region, and the nitrile carbon will have a characteristic shift around 118 ppm. The C4 carbon, attached to the oxygen, will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C≡N (nitrile) | 2220 - 2240 | Sharp, Medium |
| C=N, C=C (aromatic) | 1500 - 1650 | Medium to Strong |
| C-O (ether) | 1000 - 1300 | Strong |
-
Rationale: The most characteristic peaks will be the sharp nitrile stretch and the strong C-O ether stretch, along with the various C-H and aromatic ring vibrations.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 199.08
-
Rationale: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should readily show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation may involve the loss of the ethoxy group or other small molecules.
Reactivity and Chemical Behavior
The chemical reactivity of 4-ethoxyquinazoline-6-carbonitrile is primarily dictated by its functional groups.
Quinazoline [label="{4-Ethoxyquinazoline-6-carbonitrile | { Nitrile Group (C6) | Ethoxy Group (C4) | Quinazoline Ring } }"];
Quinazoline:n -> Hydrolysis [label=" Hydrolysis\n(Acid/Base) "]; Quinazoline:n -> Reduction [label=" Reduction\n(e.g., DIBAL-H) "]; Quinazoline:e -> Cleavage [label=" Ether Cleavage\n(Strong Acid, e.g., HBr) "]; Quinazoline:r -> N_Alkylation [label=" N-Alkylation\n(at N1 or N3) "];
Hydrolysis [label="Carboxylic Acid or Amide", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Reduction [label="Aldehyde or Amine", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavage [label="4-Hydroxyquinazoline-6-carbonitrile", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; N_Alkylation [label="Quaternary Salts", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; }
Figure 2: Key reactivity sites of 4-Ethoxyquinazoline-6-carbonitrile.
-
Nitrile Group: The nitrile group at the 6-position can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to an amine or an aldehyde.
-
Ethoxy Group: The ether linkage at the 4-position is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr) to yield the corresponding 4-hydroxyquinazoline.
-
Quinazoline Ring: The nitrogen atoms of the quinazoline ring are weakly basic and can be protonated or alkylated. The aromatic ring system can undergo electrophilic substitution, although the specific regioselectivity will be influenced by the existing substituents.
Potential Applications in Drug Discovery
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1] Many approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core that targets the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase.[7]
While 4-ethoxyquinazoline-6-carbonitrile does not possess the typical anilino side chain, it can be considered a valuable intermediate or building block in the synthesis of more complex kinase inhibitors. The ethoxy group at the 4-position can be displaced by various amines to generate a library of 4-aminoquinazoline derivatives for screening against different kinase targets. The nitrile group at the 6-position offers a handle for further chemical modifications to explore structure-activity relationships and improve potency, selectivity, and pharmacokinetic properties.
Conclusion
4-Ethoxyquinazoline-6-carbonitrile is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Although detailed experimental data is sparse in the current literature, this guide has provided a robust framework for its synthesis, predicted its key chemical properties, and outlined its potential applications in drug discovery. The proposed synthetic route is based on reliable and well-documented chemical transformations. Further experimental validation of the synthesis and comprehensive characterization of the compound are necessary to fully unlock its potential for the development of novel therapeutics.
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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